

Established IDO1 Inhibitors for Reference

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ido-IN-14

Cat. No.: S14464654

Get Quote

While data on **IDO-IN-14** is unavailable, the table below summarizes key information for Epcadostat and other inhibitors from the search results, which may serve as useful benchmarks.

Inhibitor Name	Core Structure	Reported Potency (Cell-Based Assay, IC ₅₀)	Key Characteristics & Findings
Epcadostat (INCB024360) [1]	Hydroxyamidine [2]	10 nM (HeLa cells) [1]	Highly potent and selective; phase III trial failed; found to stabilize pro-tumorigenic apo-IDO1 [3] [4]
NLG-919 [2]	Imidazoleisoindole [2]	Specific value not listed; less potent than others in reducing Kyn/Trp ratio <i>in vivo</i> [2]	Development was reportedly terminated by Roche due to disappointing efficacy [2]
PCC0208009 [2]	Tetrazole [2]	2 nM (HeLa cells); longer inhibition duration (>72h) [2]	Effectively inhibited IDO expression in HeLa cells; showed better comprehensive pharmacological activity in study [2]

Experimental Protocols for Comparison

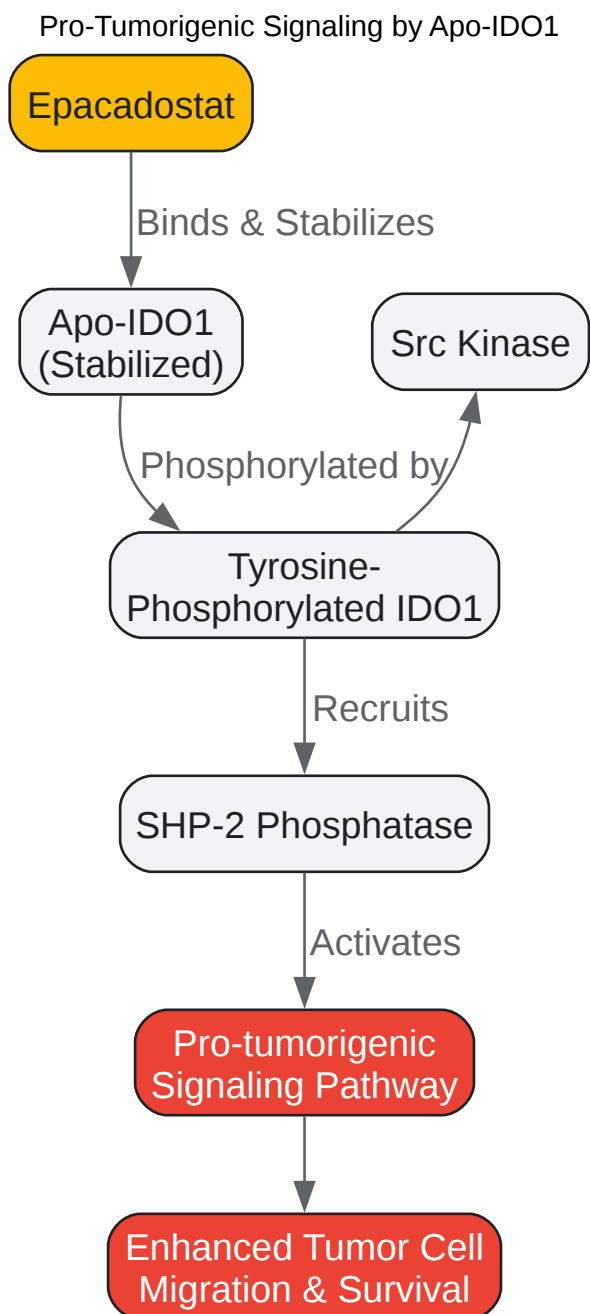
To facilitate your own comparative studies, here are summaries of standard experimental methodologies used in the literature to generate the data above [2].

- **IDO Inhibition in Cell-Based Assay:** HeLa cells are seeded in 96-well plates and stimulated with interferon-gamma (IFN- γ) to induce IDO1 expression. The compounds are added in a serial dilution alongside tryptophan. After 48 hours of incubation, the supernatant is collected. The concentration of kynurenine, the product of IDO1 activity, is typically measured using high-performance liquid chromatography (HPLC) following derivatization, allowing for the calculation of IC₅₀ values [2].
- **PBMC Proliferation and Activation Assay:** Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured. Their proliferation in response to stimuli (e.g., anti-CD3 antibody) can be measured using assays like CCK-8. The activation of T-cells is often assessed by measuring the secretion of cytokines like IL-2 and IFN- γ into the culture medium using ELISA kits [2].
- **In Vivo Anti-tumor Efficacy:** Syngeneic mouse models (e.g., CT26 colon carcinoma or B16F10 melanoma cells implanted in immunocompetent mice) are used. Mice are treated with the compound(s) of interest, often in combination with other agents like anti-PD-1 antibodies. Tumor volume is monitored over time, and at the endpoint, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (e.g., CD8⁺ T cells, CD4⁺ T cells, Tregs) [2].

A Critical Consideration: Beyond Catalytic Potency

Recent research suggests that evaluating IDO1 inhibitors requires looking beyond simple catalytic potency. A significant finding regarding Epcadostat is that it **stabilizes the apo-form of IDO1** (the form without its heme cofactor). This apo-IDO1 can still initiate **pro-tumorigenic signaling pathways** independent of its enzyme activity [3] [4].

The diagram below illustrates this signaling mechanism, which may contribute to the clinical failure of catalytic inhibitors like Epcadostat.



[Click to download full resolution via product page](#)

This discovery implies that an ideal IDO1 inhibitor might need to **degrade the entire protein or block its signaling function**, rather than just inhibit its catalytic site [3] [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. INCB24360 (Epacadostat), a Highly Potent and Selective ... [pmc.ncbi.nlm.nih.gov]
2. Comparison study of different indoleamine-2,3 ... [pmc.ncbi.nlm.nih.gov]
3. Epacadostat stabilizes the apo-form of IDO1 and signals a ... [pmc.ncbi.nlm.nih.gov]
4. Epacadostat stabilizes the apo-form of IDO1 and signals a ... [frontiersin.org]
5. USP14 promotes tryptophan metabolism and immune ... [nature.com]

To cite this document: Smolecule. [Established IDO1 Inhibitors for Reference]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b14464654#ido-in-14-vs-epacadostat-potency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com